Bipyridines et oligopyridines
Bipyridines and oligopyridines represent a class of organic compounds characterized by the presence of two or more pyridine rings linked together through their aromatic moieties. These molecules are widely studied in chemistry due to their unique electronic properties, stability, and potential applications in various fields.
Bipyridines, specifically, feature two pyridine rings connected through their nitrogen atoms, forming a planar structure with strong π-electron delocalization. This results in the formation of extended conjugation systems that enhance their redox activity and photophysical behavior, making them valuable reagents in organic synthesis and potential ligands for metal complexes.
Oligopyridines extend this concept to include three or more pyridine rings. These compounds exhibit even greater π-electron delocalization and enhanced stability compared to bipyridines. Their extended conjugation systems significantly influence their electronic properties, making them interesting candidates in the development of conductive polymers, sensors, and other functional materials.
The synthesis of these compounds typically involves multistep organic reactions such as Friedel-Crafts alkylation or acylation, followed by coupling reactions to form the desired structures. Due to their versatile chemical behavior, bipyridines and oligopyridines find applications in areas including catalysis, materials science, and pharmaceuticals.

Structure | Nom chimique | CAS | Le MF |
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5-(pyridin-2-yl)pyridine-3-carboxylic Acid | 35989-05-0 | C11H8N2O2 |
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[2,3'-Bipyridine]-5'-carboxamide | 1346686-51-8 | C11H9N3O |
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[2,3'-Bipyridine]-5'-carbonitrile | 35989-04-9 | C11H7N3 |
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6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde | 1346686-85-8 | C12H10N2O |
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[3,3'-Bipyridin]-4-amine | 1214333-30-8 | C10H9N3 |
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5-(PYRIDIN-2-YL)PYRIDIN-2-AMINE | 31860-60-3 | C10H9N3 |
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5-Cyano-1,6-dihydro-6-oxo-3,4'-bipyridine-2-carboxylic Acid | 98293-81-3 | C12H7N3O3 |
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4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | 1100243-35-3 | C54H84Br2N2O4 |
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4-[2-(4-methyl-2-pyridyl)-4-pyridyl]butanoic acid | 114527-28-5 | C15H16N2O2 |
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4-(chloromethyl)-2-[4-(chloromethyl)-2-pyridyl]pyridine | 138219-98-4 | C12H10Cl2N2 |
Littérature connexe
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Fournisseurs recommandés
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atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
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上海贤鼎生物科技有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
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BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
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Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
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